![molecular formula C24H32N2O2 B6123330 [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6123330.png)
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol, also known as PB28, is a selective androgen receptor modulator (SARM) that has gained attention in the scientific community due to its potential application in the treatment of various diseases. PB28 has been shown to have a high affinity for androgen receptors, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol works by binding to androgen receptors in target tissues, leading to a cascade of biochemical and physiological effects. This includes the activation of genes involved in muscle growth, bone density, and prostate health. [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has also been shown to inhibit the growth of prostate cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has been shown to have a number of positive effects on the body, including increased muscle mass and strength, improved bone density, and decreased fat mass. It has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. In addition, [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol for lab experiments is its high selectivity for androgen receptors, which allows for targeted effects on specific tissues. [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol is also relatively easy to synthesize in large quantities, making it a cost-effective option for research. However, one limitation of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol. One area of interest is its potential use in the treatment of muscle wasting and sarcopenia, particularly in aging populations. Another area of research could focus on the development of more potent and selective SARMs based on the structure of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol. Additionally, further studies are needed to fully understand the long-term effects and safety profile of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol in humans.
Métodos De Síntesis
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol can be synthesized through a multi-step process involving the reaction of 1,3'-bipiperidin-4-one with phenoxybenzyl bromide, followed by reduction with sodium borohydride and subsequent reaction with formaldehyde. This method has been successfully used to produce [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol in high yields and purity.
Aplicaciones Científicas De Investigación
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has been extensively studied for its potential use in the treatment of various diseases, including prostate cancer, muscle wasting, and osteoporosis. In vitro studies have shown that [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has a high affinity for androgen receptors, and can selectively target androgen-responsive tissues without affecting other organs. This makes [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol a potentially safer and more effective alternative to traditional androgen therapy.
Propiedades
IUPAC Name |
[1-[1-[(3-phenoxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c27-19-20-11-14-26(15-12-20)22-7-5-13-25(18-22)17-21-6-4-10-24(16-21)28-23-8-2-1-3-9-23/h1-4,6,8-10,16,20,22,27H,5,7,11-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHUPVVEXLDLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1'-(3-Phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)
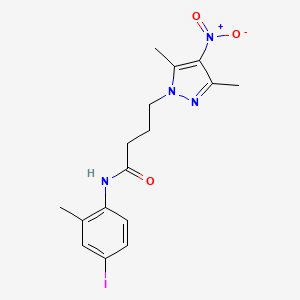
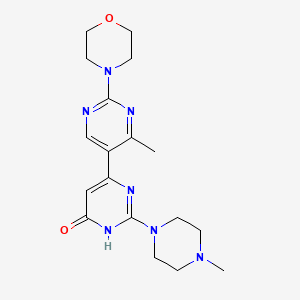
![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)
![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)
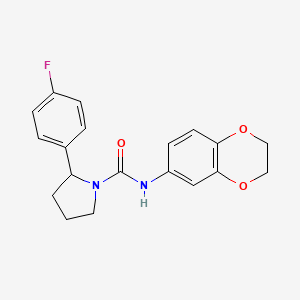
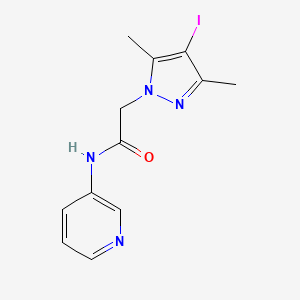
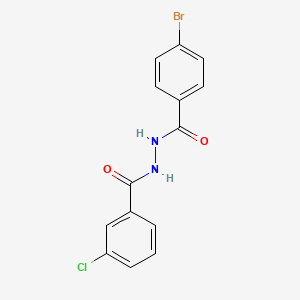
![(4-chloro-2-methylphenyl){1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6123321.png)
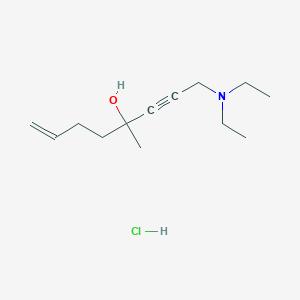
![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)